molecular formula C9H18N2O4 B1289520 (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate CAS No. 30044-67-8

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate

Cat. No.: B1289520
CAS No.: 30044-67-8
M. Wt: 218.25 g/mol
InChI Key: BYCKHNZSBNGBQL-LURJTMIESA-N
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Description

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with specific enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter metabolic pathways by inhibiting or activating key enzymes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound has been removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, potentially altering metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCKHNZSBNGBQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592158
Record name tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30044-67-8
Record name tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide
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